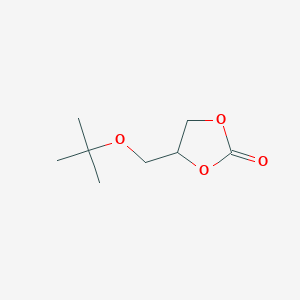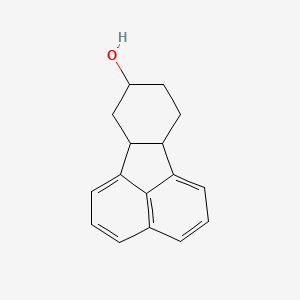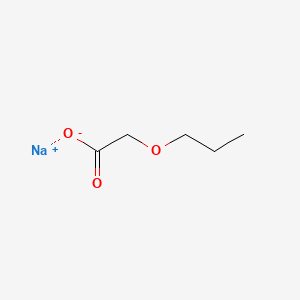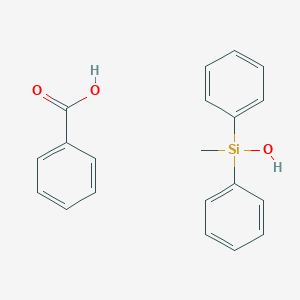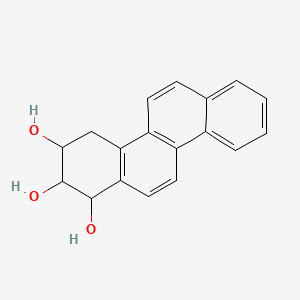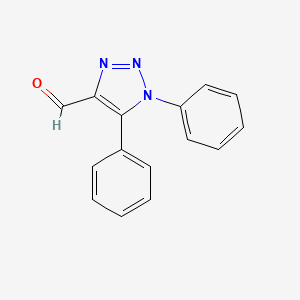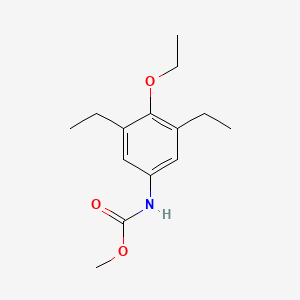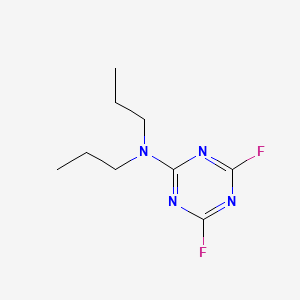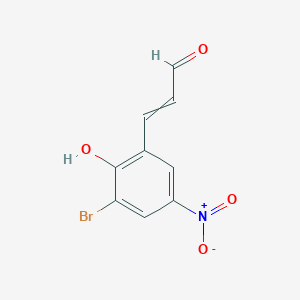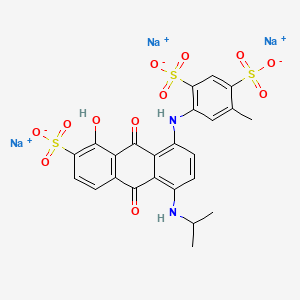
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of dihydrodiols It is derived from fluoranthene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the dihydroxylation of fluoranthene followed by esterification with benzoic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the dibenzoate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrodiol or other reduced forms.
Substitution: It can participate in substitution reactions where one or both of the benzoate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of fluoranthene quinones.
Reduction: Formation of the corresponding dihydrodiol.
Substitution: Formation of substituted fluoranthene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biochemical Studies: The compound can be used to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
Vergleich Mit ähnlichen Verbindungen
trans-2,3-Dihydro-2,3-fluoranthenediol: The parent dihydrodiol compound without the benzoate ester groups.
Fluoranthene: The polycyclic aromatic hydrocarbon from which the dihydrodiol is derived.
Other Dihydrodiol Derivatives: Compounds with similar dihydrodiol structures but different substituents.
Uniqueness: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate is unique due to the presence of the dibenzoate ester groups, which can influence its chemical reactivity and biological activity. The ester groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its parent dihydrodiol .
Eigenschaften
CAS-Nummer |
83291-44-5 |
|---|---|
Molekularformel |
C30H20O4 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
InChI-Schlüssel |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



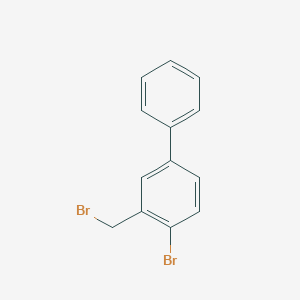
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
